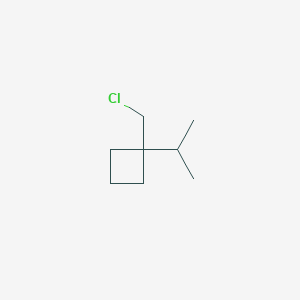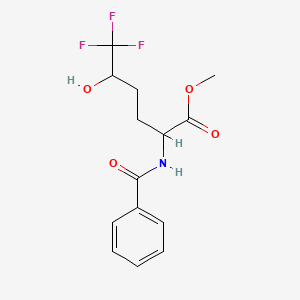![molecular formula C13H13BrN2O B13151140 6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound with a molecular formula of C13H13BrN2O and a molecular weight of 293.16 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyridoquinazolinone core. It is primarily used for research purposes in various scientific fields.
准备方法
The synthesis of 6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the pyridoquinazolinone core. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
6-Bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
6-Bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridoquinazolinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
6-Bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can be compared with other similar compounds, such as:
11H-Pyrido[2,1-b]quinazolin-11-one: This compound lacks the bromine and methyl groups, which may result in different chemical and biological properties.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: This compound has a different core structure and functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical behavior and biological activity.
属性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC 名称 |
6-bromo-1-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H13BrN2O/c1-8-4-2-6-10-11(8)13(17)16-7-3-5-9(14)12(16)15-10/h2,4,6,9H,3,5,7H2,1H3 |
InChI 键 |
BNZYXDFQJTYONQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=C3C(CCCN3C2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)


![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)




![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)

